molecular formula C7H6N2O2 B8756235 (2E)-3-(pyrazin-2-yl)prop-2-enoic acid

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid

Cat. No.: B8756235
M. Wt: 150.13 g/mol
InChI Key: FQBJLSSHYOOFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(pyrazin-2-yl)prop-2-enoic acid typically involves the reaction of pyrazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of pyrazine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction could produce pyrazine-2-ylpropan-2-ol.

Scientific Research Applications

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(pyrazin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular processes, such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine-2-carboxylic acid
  • Pyrazine-2-carboxaldehyde
  • Pyrazine-2-ylpropan-2-ol

Comparison

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid is unique due to its prop-2-enoic acid moiety, which imparts distinct chemical properties and reactivity compared to other pyrazine derivatives. This uniqueness makes it valuable in specific research applications where other pyrazine compounds may not be suitable .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-pyrazin-2-ylprop-2-enoic acid

InChI

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11)

InChI Key

FQBJLSSHYOOFSG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Scheme M depicts a specific synthesis of a pyrazinyl propionic acid. Methylpyrazine anion is condensed with trichloroacetaldehyde followed by treatment with base (hydroxide), then acidification to produce 3-(-Pyrazinyl) Acrylic Acid 75. This acid is then catalytically hydrogenated over palladium on charcoal to yield 3-(2-Pyrazinyl)propionic Acid 76.
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